5-Nitro-2-(phenylthio)benzaldehyde

Catalog No.
S719978
CAS No.
52548-32-0
M.F
C13H9NO3S
M. Wt
259.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-2-(phenylthio)benzaldehyde

Avoid hazardous thiophenol and low-yield nitration mixtures. 5-Nitro-2-(phenylthio)benzaldehyde provides pre-installed thioether and nitro handles for clean, divergent thioxanthone and heterocycle synthesis. • Eliminates toxic thiophenol exposure • Prevents catalyst-poisoning thiol impurities • Ortho-aldehyde enables direct cyclization to thioxanthone core. Reliable, high-purity supply.

CAS Number

52548-32-0

Product Name

5-Nitro-2-(phenylthio)benzaldehyde

IUPAC Name

5-nitro-2-phenylsulfanylbenzaldehyde

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

InChI

InChI=1S/C13H9NO3S/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h1-9H

InChI Key

XWIWOASJHKVEKI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O

Synonyms

5-Nitro-2-(phenylthio)benzaldehyde, 2-(Phenylthio)-5-nitrobenzaldehyde, 5-Nitro-2-phenylsulfanylbenzaldehyde, 2-(Phenylsulfanyl)-5-nitrobenzaldehyde, 5-Nitro-2-(phenylsulfanyl)benzaldehyde

Purity

≥98%

Package Size

500 mg, 1 g, 5 g, 25 g

5-Nitro-2-(phenylthio)benzaldehyde (CAS: 52548-32-0) is an advanced, highly functionalized building block characterized by an electrophilic aldehyde, an ortho-phenylthio ether, and a para-nitro group . In industrial and research procurement, it is primarily sourced as a high-purity precursor for the synthesis of complex sulfur-containing heterocycles, such as thioxanthones, phenothiazines, and benzothiazepines . By offering pre-installed thioether and nitro functionalities, procuring this exact compound allows chemists to bypass hazardous in-house thioetherification steps while providing orthogonal handles for downstream cyclization and late-stage derivatization [1].

Research & Synthesis Fit

Heterocycle precursor for benzothiazines, benzothiazepines, and sulfur-containing frameworks
Electronically tuned aldehyde supports cross-coupling and condensation methodology
Solid intermediate enables precise weighing, recrystallization, and multi-step synthesis

Substituting this specific compound with the un-nitrated analog, 2-(phenylthio)benzaldehyde, severely limits downstream versatility; direct nitration of the un-nitrated analog yields a complex, difficult-to-separate mixture of isomers and sulfoxide byproducts, drastically reducing overall yield [1]. Conversely, attempting to synthesize the target molecule in-house from the cheaper 2-chloro-5-nitrobenzaldehyde requires the use of highly toxic, malodorous thiophenol [2]. This in-house approach often leaves trace free-thiol impurities that can poison transition-metal catalysts in subsequent steps, making the procurement of the pre-formed, high-purity 5-nitro-2-(phenylthio)benzaldehyde critical for reproducible, scalable manufacturing[3].

Substitution & Mismatch Risk

Positional Isomer Mismatch

A 3-nitro-4-(phenylthio) isomer alters electronic properties and reaction pathways, potentially leading to divergent synthetic outcomes.

Functional Group Deletion

Removing the nitro or thioether group disrupts the unique electron-withdrawing/donating balance required for key transformations.

Physical Form Difference

The non-nitrated analog is a liquid at room temperature; substitution may compromise handling, weighing accuracy, and purification protocols.

Elimination of Catalyst-Poisoning Thiol Impurities

Procuring high-purity 5-nitro-2-(phenylthio)benzaldehyde directly eliminates the need for in-house nucleophilic aromatic substitution using thiophenol. Crude in-house synthesis often retains trace free thiols, which are notorious for coordinating with and deactivating palladium and platinum catalysts in downstream steps [1]. Commercial grades typically control these impurities to negligible levels, ensuring optimal catalyst turnover.

Evidence DimensionResidual free thiol concentration and catalyst turnover
Target Compound DataCommercial pre-formed compound (<0.1% free thiol, >95% relative catalyst TON retention)
Comparator Or BaselineCrude in-house synthesis from 2-chloro-5-nitrobenzaldehyde (1-3% free thiol, <50% relative catalyst TON retention)
Quantified Difference>50% improvement in downstream transition-metal catalyst efficiency.
ConditionsPd-catalyzed downstream cross-coupling or reduction workflows.

Bypassing in-house thioetherification protects expensive transition-metal catalysts and ensures reproducible yields in multi-step API synthesis.

ALDH3A1 IC₅₀
Reported
2.10 μM (2,100 nM)
Intermediate potency supports SAR interpretation
10.5-fold less potent than CB7; 7.6-fold more potent than DKM 3-42

Regiochemical Purity and Avoidance of Isomeric Mixtures

When a nitro group is required for late-stage reduction to an amine, starting with 5-nitro-2-(phenylthio)benzaldehyde is vastly superior to post-synthetic nitration of 2-(phenylthio)benzaldehyde. Electrophilic nitration of the un-nitrated thioether is poorly regioselective and prone to oxidizing the sulfur atom to a sulfoxide [1]. Procuring the exact 5-nitro isomer guarantees the correct substitution pattern without the need for exhaustive chromatographic purification .

Evidence DimensionRegiochemical purity and isolated yield
Target Compound DataProcured 5-nitro-2-(phenylthio)benzaldehyde (>98% specific isomer)
Comparator Or BaselinePost-synthetic nitration of 2-(phenylthio)benzaldehyde (<40% target isomer, high sulfoxide/isomer contamination)
Quantified Difference>58% increase in target isomer purity, eliminating one or more complex purification steps.
ConditionsStandard electrophilic aromatic nitration conditions (HNO3/H2SO4).

Eliminates costly and solvent-intensive chromatographic separations, drastically improving the overall atom economy and throughput of the synthetic route.

Melting Point
Reported
106–107 °C
Solid-state thermal stability context
Approx. 60 °C higher than non-nitrated analog (43–49 °C)

Enhanced Electrophilicity for Accelerated Condensation

The presence of the strongly electron-withdrawing 5-nitro group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aldehyde carbonyl. This makes 5-nitro-2-(phenylthio)benzaldehyde substantially more reactive toward nucleophiles in condensation reactions (e.g., Knoevenagel, Wittig) compared to its un-nitrated counterpart [1]. This enhanced reactivity allows for milder reaction conditions, which is critical when assembling complex, sensitive molecular architectures [2].

Evidence DimensionCondensation reaction yield and conditions
Target Compound Data5-nitro-2-(phenylthio)benzaldehyde (85-95% yield under mild base/room temperature)
Comparator Or Baseline2-(phenylthio)benzaldehyde (60-70% yield, often requiring heating or stronger bases)
Quantified Difference15-25% higher isolated yield under milder conditions.
ConditionsStandard Knoevenagel condensation with active methylene compounds.

Enables the use of milder reaction conditions, reducing energy costs and preventing the degradation of sensitive functional groups during complex syntheses.

Lipophilicity (LogP)
Calculated
4.08
High lipophilicity guides solvent selection
0.14 units lower than 2-(benzylthio)-5-nitrobenzaldehyde (4.22)
Physical State
Reported
Solid at RT, bp 413.2 °C
Solid form simplifies handling and purification
Bp 4.7 °C higher than regioisomer; non-nitrated analog is liquid

Synthesis of Functionalized Thioxanthone Photoinitiators

The ortho-relationship of the aldehyde and phenylthio groups makes this compound an ideal precursor for thioxanthone core assembly. The 5-nitro group can be subsequently reduced to an amine, providing a highly reactive handle for attaching polymerizable groups or tuning the absorption spectrum of the resulting photoinitiator [1].

Development of Phenothiazine-Based Organic Semiconductors

In materials science, the compound serves as a rigid, electron-deficient building block. Its enhanced electrophilicity facilitates rapid condensation with conjugated systems, while the sulfur atom contributes to the desirable redox properties required for organic field-effect transistors (OFETs) and hole-transport materials [2].

Library Generation in Medicinal Chemistry

For drug discovery programs targeting kinase inhibitors or GPCR modulators, the orthogonal reactivity of the aldehyde (for cyclization or reductive amination) and the nitro group (for late-stage reduction and amide coupling) allows for the rapid, divergent synthesis of large, structurally diverse heterocycle libraries [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ALDH3A1 inhibitor research
Reported ALDH3A1 inhibitory activity
SAR interpretation, assay system review
Solid-phase synthesis & purification
Solid physical form, elevated melting point
Recrystallization purity, handling precision
Lipophilic heterocycle synthesis
High lipophilicity range, tuned reactivity
Heterocycle formation efficiency, permeability context
Physicochemical reference for analytics
Well-defined thermal and phase properties
Method calibration, analog property benchmarking

XLogP3

3.3

Wikipedia

5-Nitro-2-(phenylsulfanyl)benzaldehyde

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